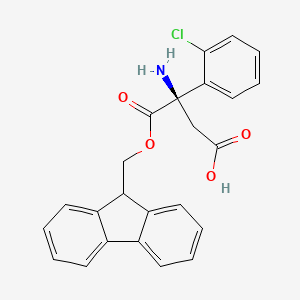
2,4(3H,5H)-Furandione, 3-(phenylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylazo)furan-2,4(3H,5H)-dione is a heterocyclic compound that features a furan ring substituted with a phenylazo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)furan-2,4(3H,5H)-dione typically involves the reaction of aromatic amines with furan derivatives. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters, catalyzed by HY Zeolite nano-powder . This method provides good yields and is considered efficient and green.
Industrial Production Methods
The use of zeolite nano-powders and other catalysts like SnCl2 and ZnO nanoparticles has been explored for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylazo)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,4-dione derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
3-(Phenylazo)furan-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(Phenylazo)furan-2,4(3H,5H)-dione involves its interaction with molecular targets and pathways in biological systems. The phenylazo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The furan ring structure also contributes to its reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
3-(Phenylazo)furan-2,4(3H,5H)-dione can be compared with other similar compounds, such as:
2(5H)-Furanone: A simpler furan derivative with different reactivity and applications.
3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Another furan derivative with distinct chemical properties and uses.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
3-phenyldiazenyloxolane-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-15-10(14)9(8)12-11-7-4-2-1-3-5-7/h1-5,9H,6H2 |
Clé InChI |
GTDHVSCESSCJJZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(C(=O)O1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



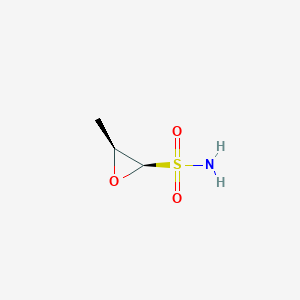
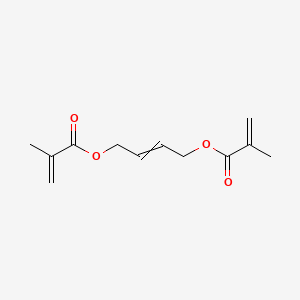
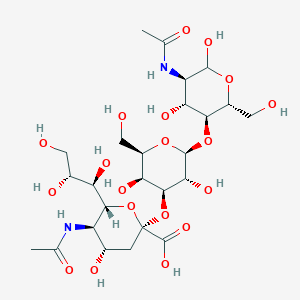
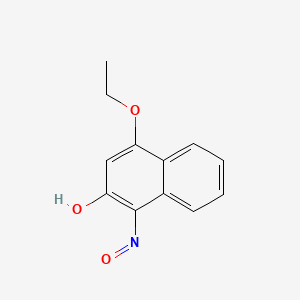
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)

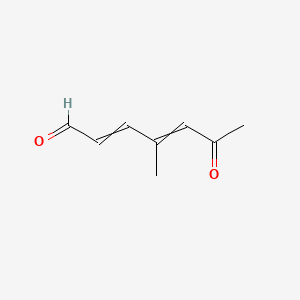
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
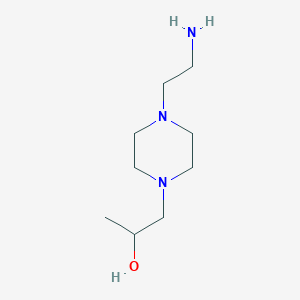
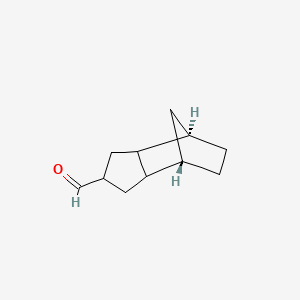
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
